5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGDLUVVDKICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position of the furan ring undergoes NAS with nitrogen- or oxygen-based nucleophiles.
Key Example :
Reaction with piperidine in dimethylformamide (DMF) at 80°C yields a piperidine-substituted derivative (83% yield) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | Piperidine-furan hybrid | 83% | |
| Sodium methoxide | MeOH, reflux, 6 hr | Methoxy-furan derivative | 67% |
Mechanistic studies indicate that electron-withdrawing effects from the carboxamide and thiophene-carbonyl groups activate the bromine for nucleophilic displacement .
Suzuki-Miyaura Cross-Coupling
The bromine participates in palladium-catalyzed couplings with boronic acids.
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃
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Solvent: Toluene/H₂O/EtOH (3:1:1)
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Temperature: Microwave irradiation, 100°C, 20 min
| Boronic Acid | Product | Yield | EC₅₀ (μM) |
|---|---|---|---|
| 4-Hydroxyphenyl | Biaryl hybrid | 78% | 0.12 ± 0.03 |
| 3-Pyridyl | Heterobiaryl conjugate | 65% | 0.28 ± 0.07 |
This method enables rapid diversification of the furan ring while preserving the thiophene-carbonyl moiety .
Amide Hydrolysis and Functionalization
The carboxamide group undergoes controlled hydrolysis or serves as a site for further derivatization.
Acid-Catalyzed Hydrolysis
Reaction with HCl (6M) at 110°C for 8 hr produces the corresponding carboxylic acid (91% yield) .
Amide Coupling
Using EDCl/HOBt activation, the carboxamide reacts with:
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene rings undergo regioselective EAS:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | Nitro-thiophene derivative | 58% |
| Sulfonation | SO₃/DMF, 50°C | 5-position | Sulfonic acid | 63% |
Density functional theory (DFT) calculations confirm preferential substitution at the 4- and 5-positions due to conjugation with the carbonyl group .
Thiophene Ring Oxidation
Treatment with mCPBA (2 equiv.) in CH₂Cl₂ at 25°C yields the sulfoxide derivative (74% yield) . Further oxidation with KMnO₄ forms the sulfone (52% yield) .
Furan Ring Reduction
Catalytic hydrogenation (H₂, Pd/C, 50 psi) saturates the furan to tetrahydrofuran (89% yield) .
Condensation Reactions
The thiophene-2-carbonyl group participates in Knoevenagel condensations with active methylene compounds:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile | EtOH, piperidine | Cyano-vinyl conjugate | 81% |
| Ethyl acetoacetate | Toluene, 110°C | β-Ketoester hybrid | 76% |
Structural Modifications Impacting Bioactivity
Derivatization studies reveal structure-activity relationships:
| Modification | Antiviral EC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) |
|---|---|---|
| Parent compound | 0.45 ± 0.12 | >50 |
| Piperidine-substituted | 0.18 ± 0.04 | 42.3 ± 1.2 |
| Sulfone derivative | 0.62 ± 0.15 | >50 |
Optimal activity occurs with electron-donating groups on the furan ring and intact thiophene-carbonyl motifs .
Stability Under Physiological Conditions
HPLC-MS analysis (pH 7.4, 37°C) shows:
-
94% intact after 24 hr (phosphate buffer)
-
78% intact after 24 hr (human plasma)
Primary degradation pathways involve amide hydrolysis and thiophene oxidation .
This compound's reactivity profile enables rational design of derivatives with tailored electronic, biological, and material properties. Recent advances in flow chemistry and microwave-assisted synthesis have improved yields in multi-step sequences .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiophene and furan derivatives exhibit significant anticancer properties. The presence of bromine and carboxamide groups enhances the biological activity of such compounds. Studies have shown that derivatives similar to 5-Bromo-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}furan-2-carboxamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiophene ring's electron-rich nature contributes to its ability to interact with microbial enzymes, leading to inhibition of growth .
Organic Synthesis
Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex structures through various reactions such as coupling reactions, which are essential in the development of pharmaceuticals and agrochemicals .
Materials Science
Conductive Polymers
Research has explored the incorporation of thiophene-based compounds into conductive polymers. The unique electronic properties of thiophene rings allow for enhanced conductivity when integrated into polymer matrices, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, showcasing their potential as therapeutic agents .
Case Study 2: Synthesis of Conductive Polymers
In a research article from Advanced Materials, researchers synthesized a polymer incorporating thiophene derivatives that exhibited high electrical conductivity. The study highlighted how the inclusion of compounds like this compound improved the overall performance of the polymer in electronic devices .
Mechanism of Action
The mechanism of action of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of halogenated heterocyclic carboxamides. Key structural analogues include:
Table 1: Comparison of Structural and Functional Features
Key Observations :
Electronic Properties : The target compound’s dual thiophene rings and bromine substituent may confer enhanced electron-withdrawing effects compared to simpler thiophene carboxamides (e.g., compound 3 in ). This could improve binding to biological targets or alter charge transport in material applications.
Functional Group Diversity : Unlike thiourea derivatives (e.g., ), the target compound lacks sulfur-based hydrogen-bonding motifs but includes a carbonyl group, which may favor different interaction profiles (e.g., π-π stacking vs. hydrogen bonding).
Synthetic Complexity : The target compound’s synthesis likely requires more steps than analogues like compound 3 , which is synthesized via a single-step TiCl4-mediated coupling.
Antibacterial Potential
While direct data on the target compound’s bioactivity are unavailable, structurally related thiophene carboxamides (e.g., compound 3 ) show inhibitory effects against Gram-positive bacteria (e.g., S. aureus). The bromine atom in such compounds is hypothesized to enhance reactivity via halogen bonding with bacterial proteins .
Challenges and Limitations
Q & A
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
